Methyl 3-chloro-5-cyano-4-methoxybenzoate

Vue d'ensemble

Description

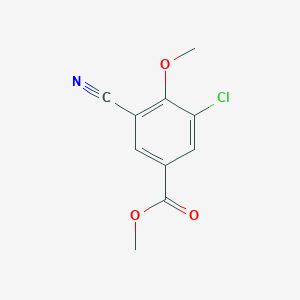

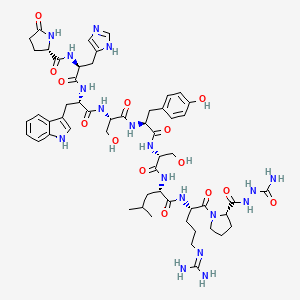

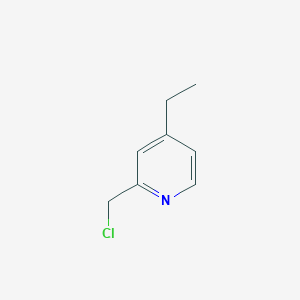

“Methyl 3-chloro-5-cyano-4-methoxybenzoate” is a chemical compound with the molecular formula C10H8ClNO3 . It has a molecular weight of 225.63 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-5-cyano-4-methoxybenzoate” is represented by the SMILES notation: COC1=C (C=C (C=C1Cl)C (=O)OC)C#N . This indicates that the molecule contains a methoxy group (OCH3), a cyano group (C#N), and a chloro group (Cl) attached to a benzene ring.Applications De Recherche Scientifique

Compound Derivation and Application in Antitumor and Antimicrobial Activities

Methyl 3-chloro-5-cyano-4-methoxybenzoate is structurally related to a compound derived from the marine endophytic fungus Nigrospora sp. This compound showed moderate antitumor and antimicrobial activities, suggesting potential applications in pharmaceutical research and development (Xia et al., 2011).

Conformational Studies

Research into the principal conformations of ortho-substituted diphenyl ethers includes compounds similar to methyl 3-chloro-5-cyano-4-methoxybenzoate. These studies are significant for understanding molecular interactions and stability, which are crucial in the design of new compounds and materials (Chandler et al., 1964).

Solubility and Partition Coefficients Studies

Research on the solubility and partition coefficients of compounds, including those structurally related to methyl 3-chloro-5-cyano-4-methoxybenzoate, is crucial in predicting their behavior in different solvents. This is vital for pharmaceutical and chemical engineering applications, where solubility plays a key role in process design and drug delivery systems (Hart et al., 2015).

Photochemical Properties

Understanding the photochemical properties of methyl 3-chloro-5-cyano-4-methoxybenzoate-related compounds is essential in fields like photodynamic therapy, photochemical synthesis, and the development of light-sensitive materials (Plíštil et al., 2006).

Synthesis and Characterization

The synthesis and characterization of related compounds provide insights into potential applications of methyl 3-chloro-5-cyano-4-methoxybenzoate in medicinal chemistry and organic synthesis. This knowledge is crucial for developing new drugs and synthetic methods (Murakami et al., 1971).

pH-Controlled Oxidation Studies

Research involving pH-controlled oxidation of aromatic ketones, including structures similar to methyl 3-chloro-5-cyano-4-methoxybenzoate, is essential in organic chemistry, particularly in understanding reaction mechanisms and developing new synthetic routes (Ballard, 2010).

Theoretical and Experimental Structure Analysis

Theoretical and experimental studies on the structures of compounds similar to methyl 3-chloro-5-cyano-4-methoxybenzoate enhance our understanding of molecular dynamics, stability, and reactivity. These studies are fundamental in computational chemistry and material science (Mirković et al., 2014).

Synthesis of Complex Molecules

The synthesis of complex molecules from simpler compounds, including methyl 3-chloro-5-cyano-4-methoxybenzoate, is a cornerstone of organic chemistry. It has broad applications in drug development, material science, and the creation of novel compounds (Wang et al., 2015).

Antimitotic Agents and Tubulin Inhibitors

Research into antimitotic agents and tubulin inhibitors using structures similar to methyl 3-chloro-5-cyano-4-methoxybenzoate contributes to the development of new anticancer therapies. This is crucial in medicinal chemistry and pharmacology (Romagnoli et al., 2008).

Thermochemical Studies

Thermochemical studies of compounds like methyl 3-chloro-5-cyano-4-methoxybenzoate are vital in understanding their thermal stability and reactivity, which are important in various industrial and research applications (Flores et al., 2019).

Safety and Hazards

“Methyl 3-cyano-4-methoxybenzoate”, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 3-chloro-5-cyano-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRJCQCBZLEJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)

![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)

![9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3277388.png)